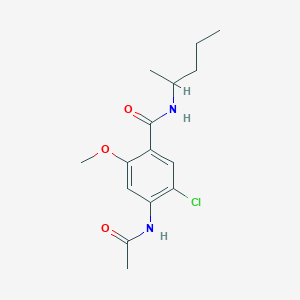![molecular formula C15H23N7O2 B4243678 N4-Butyl-6-[(6-ethoxypyridazin-3-YL)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4243678.png)
N4-Butyl-6-[(6-ethoxypyridazin-3-YL)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine
Overview
Description
N’-butyl-6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with butyl, ethoxy, and pyridazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butyl-6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 6-ethoxy-3-pyridazine with N,N-dimethyl-1,3,5-triazine-2,4-diamine in the presence of a suitable base. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-butyl-6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
N’-butyl-6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-butyl-6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-[(6-Ethoxy-3-pyridazinyl)oxy]-N’-isobutyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- N-(sec-butyl)-6-[(6-ethoxy-3-pyridazinyl)oxy]-N’-ethyl-1,3,5-triazine-2,4-diamine
Uniqueness
N’-butyl-6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
4-N-butyl-6-(6-ethoxypyridazin-3-yl)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O2/c1-5-7-10-16-13-17-14(22(3)4)19-15(18-13)24-12-9-8-11(20-21-12)23-6-2/h8-9H,5-7,10H2,1-4H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVVJVQNKQZGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B4243596.png)



![3-[5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4243643.png)

![N-tert-butyl-2-[(2-methylsulfanylbenzoyl)amino]benzamide](/img/structure/B4243656.png)
![2-{[4-anilino-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4243663.png)
![1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4243664.png)
![2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4243671.png)

![methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate](/img/structure/B4243676.png)

![2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4243681.png)
